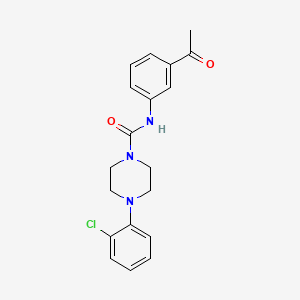![molecular formula C16H19NOS B4185041 N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185041.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide
描述
N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide, also known as adrafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a type of wakefulness-promoting agents that are used to combat excessive daytime sleepiness and fatigue. Adrafinil was first synthesized in 1974 by a French pharmaceutical company called Lafon Laboratories. It was initially developed as a treatment for narcolepsy, a sleep disorder characterized by uncontrollable daytime sleepiness and sudden attacks of sleep. However, due to its unique pharmacological profile, adrafinil has gained widespread popularity as a cognitive enhancer and a performance-enhancing drug.
作用机制
The exact mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. Adrafinil is also thought to stimulate the release of orexin, a neuropeptide that regulates wakefulness and arousal. These effects result in increased wakefulness, alertness, and cognitive function.
Biochemical and Physiological Effects
Adrafinil has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. Adrafinil has also been shown to decrease the levels of certain pro-inflammatory cytokines, which may have implications for its potential use as a treatment for inflammatory disorders. Additionally, N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide has been shown to increase the expression of certain genes involved in energy metabolism and stress response.
实验室实验的优点和局限性
Adrafinil has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. It is also relatively stable and can be stored at room temperature. However, N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide is metabolized in the liver to form modafinil, which can complicate data interpretation in some experiments.
未来方向
There are several potential future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide. One area of interest is the development of more potent and selective eugeroic compounds that have fewer side effects than N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide. Another area of interest is the investigation of N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide's potential use as a treatment for various neurological disorders. Finally, there is a need for further research on the long-term effects of N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide use, particularly with respect to its potential for abuse and addiction.
科学研究应用
Adrafinil has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function, memory, and attention in both animals and humans. Adrafinil has also been investigated for its potential use as a treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide has been studied for its potential use as a performance-enhancing drug in athletes and military personnel.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-6-7-14(9-12(11)2)13(3)17-16(18)10-15-5-4-8-19-15/h4-9,13H,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUIWUTXGKSBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184959.png)
![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![3-phenyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4185015.png)
![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)
![N-benzyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4185033.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4185062.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4185068.png)
